3,5-Dichloro-3',5'-difluorobenzophenone
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Overview
Description
3,5-Dichloro-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O and a molecular weight of 287.09 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Dichloro-3’,5’-difluorobenzophenone typically involves the following steps :
Formation of Grignard Reagent: Reacting 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene with magnesium to form a Grignard reagent.
Nucleophilic Addition: The Grignard reagent is then subjected to a nucleophilic addition reaction with a trifluoroacetyl reagent.
Acid Treatment: The product is treated with acid to obtain 3,5-Dichloro-3’,5’-difluorobenzophenone.
This method is favored for its mild reaction conditions, low raw material cost, and suitability for industrial production.
Chemical Reactions Analysis
3,5-Dichloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in halogen substitution reactions, where chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Nucleophilic Addition: The carbonyl group in the benzophenone structure allows for nucleophilic addition reactions.
Common reagents used in these reactions include Grignard reagents, strong bases, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dichloro-3’,5’-difluorobenzophenone is utilized in various scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’,5’-difluorobenzophenone involves its interaction with molecular targets through its carbonyl group and halogen atoms . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their structure and function. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
3,5-Dichloro-3’,5’-difluorobenzophenone can be compared with other similar compounds, such as :
3,5-Dichlorobenzophenone: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
3,5-Difluorobenzophenone: Lacks chlorine atoms, affecting its chemical properties and reactivity.
3,5-Dichloro-4-fluorobenzophenone: Contains a different substitution pattern, leading to variations in reactivity and applications.
The presence of both chlorine and fluorine atoms in 3,5-Dichloro-3’,5’-difluorobenzophenone makes it unique and versatile for various applications.
Biological Activity
3,5-Dichloro-3',5'-difluorobenzophenone is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H8Cl2F2O
- Molecular Weight : 295.1 g/mol
- IUPAC Name : this compound
- CAS Number : 115495-66-0
This compound features two aromatic rings connected by a carbonyl group, with chlorine and fluorine substituents that significantly influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on enzymatic inhibition and potential therapeutic applications.
Enzymatic Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes involved in cholesterol biosynthesis. Notably, it has been shown to inhibit oxido-squalene cyclase, an enzyme crucial for the conversion of squalene to lanosterol in the cholesterol synthesis pathway. This inhibition can lead to decreased cholesterol levels in the bloodstream, making it a candidate for treating hypercholesterolemia .
Study 1: Inhibition of Oxido-Squalene Cyclase
A study conducted by Cattel et al. demonstrated that compounds similar to this compound effectively inhibit oxido-squalene cyclase. The results indicated a significant reduction in cholesterol synthesis in vitro, suggesting potential therapeutic applications in managing cholesterol-related disorders .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Enzyme Inhibition | Inhibits oxido-squalene cyclase | |
Cholesterol Reduction | Decreases cholesterol synthesis | |
Toxicological Concerns | Potential carcinogenic effects |
The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition. By binding to the active site of oxido-squalene cyclase, it prevents the conversion of squalene into lanosterol, thereby disrupting the cholesterol biosynthesis pathway. This action not only lowers cholesterol levels but may also have implications for other metabolic processes involving sterols.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3,5-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F2O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLFRFWTFIIFOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374166 |
Source
|
Record name | 3,5-Dichloro-3',5'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-17-2 |
Source
|
Record name | 3,5-Dichloro-3',5'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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